molecular formula C20H18N2O6 B12480093 Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12480093
M. Wt: 382.4 g/mol
InChI Key: GTWUWEPMOKWYNQ-UHFFFAOYSA-N
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Description

Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a nitrophenyl group, a dioxoisoindole core, and a pentyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 4-nitrophenyl derivative, which is then reacted with a dioxoisoindole intermediate. The final step involves esterification with pentanol under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of the carboxylic acid.

    Oxidation: Formation of various oxidized aromatic compounds.

Scientific Research Applications

Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The dioxoisoindole core may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
  • Ethyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
  • Butyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

Uniqueness

Pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its pentyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and butyl analogs. The longer alkyl chain may enhance its interaction with hydrophobic environments, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

pentyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C20H18N2O6/c1-2-3-4-11-28-20(25)13-5-10-16-17(12-13)19(24)21(18(16)23)14-6-8-15(9-7-14)22(26)27/h5-10,12H,2-4,11H2,1H3

InChI Key

GTWUWEPMOKWYNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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